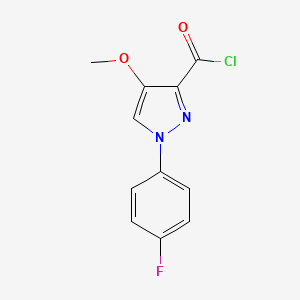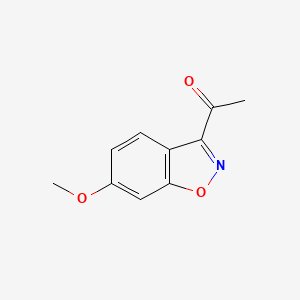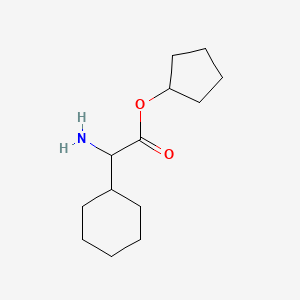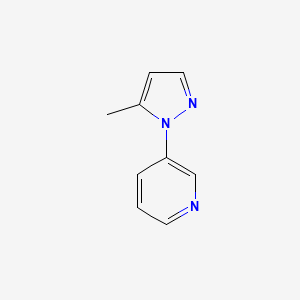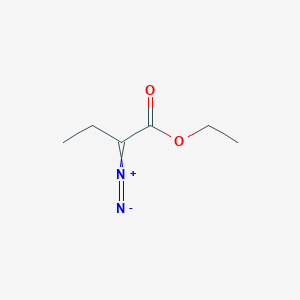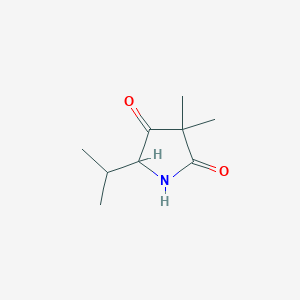![molecular formula C7H12O4S B8491751 [[(Ethylthio)carbonyl]oxy]methyl Propionate](/img/structure/B8491751.png)
[[(Ethylthio)carbonyl]oxy]methyl Propionate
概要
説明
[[(Ethylthio)carbonyl]oxy]methyl Propionate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of carbonothioates, which are characterized by the presence of a carbon-sulfur bond. The compound’s molecular structure includes a propanoyloxymethyl group and an ethyl group attached to the carbonothioate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [[(Ethylthio)carbonyl]oxy]methyl Propionate typically involves the reaction of propanoyloxymethyl chloride with sodium ethyl carbonothioate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
化学反応の分析
Types of Reactions
[[(Ethylthio)carbonyl]oxy]methyl Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield thiols or thioethers, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Amines, alcohols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted carbonothioates depending on the nucleophile used.
科学的研究の応用
[[(Ethylthio)carbonyl]oxy]methyl Propionate has found applications in several scientific research areas:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving sulfur-containing substrates.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [[(Ethylthio)carbonyl]oxy]methyl Propionate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific enzymes by binding to their active sites and modulating their activity. The carbonothioate group plays a crucial role in these interactions, often forming covalent bonds with the target molecules, thereby altering their function and activity.
類似化合物との比較
Similar Compounds
- O-Ethyl S-Phenyl Carbonothioate
- O-Methyl S-Ethyl Carbonothioate
- O-Butyl S-Ethyl Carbonothioate
Uniqueness
[[(Ethylthio)carbonyl]oxy]methyl Propionate is unique due to its specific structural features, including the propanoyloxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C7H12O4S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC名 |
ethylsulfanylcarbonyloxymethyl propanoate |
InChI |
InChI=1S/C7H12O4S/c1-3-6(8)10-5-11-7(9)12-4-2/h3-5H2,1-2H3 |
InChIキー |
DOFRGKDFAQWZPR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCOC(=O)SCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

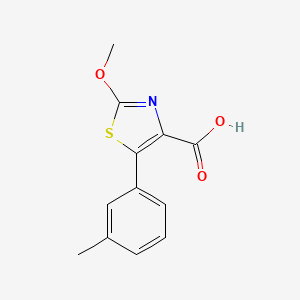

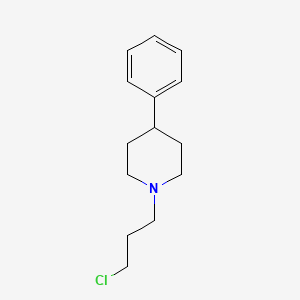
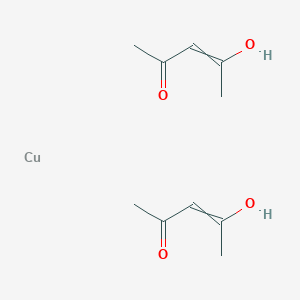
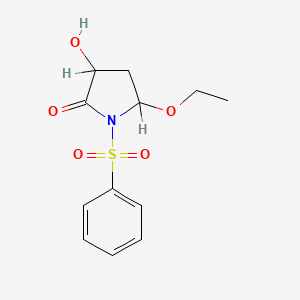
![2-Hydroxymethyl3,5,7-trimethylimidazo[5,4-b]pyridine](/img/structure/B8491740.png)
![4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one](/img/structure/B8491747.png)
![Methyl 4-[(1R)-1-azidoethyl]benzoate](/img/structure/B8491755.png)
